Catalytic SET Domain Inhibition Potency: Gintemetostat vs. Tool Compounds
Gintemetostat exhibits sub-nanomolar to low nanomolar potency against the human NSD2 SET domain (IC50 = 2.32 nM), representing a >1,000-fold improvement in potency compared to the non-selective SAM-competitive inhibitor sinefungin (IC50 = 46–150 μM) and a >10,000-fold improvement over the NSD2-PWWP1 antagonist UNC6934 (IC50 = 104 nM) in direct enzymatic assays [1].
| Evidence Dimension | Inhibition of NSD2 catalytic SET domain activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.32 nM |
| Comparator Or Baseline | Sinefungin (non-selective SET domain inhibitor): IC50 = 46–150 μM; UNC6934 (NSD2-PWWP1 antagonist): IC50 = 104 nM (does not inhibit SET domain activity) |
| Quantified Difference | Gintemetostat is >1,000-fold more potent than sinefungin and does not target the PWWP1 domain like UNC6934 |
| Conditions | Biochemical enzymatic assays using recombinant human NSD2 SET domain and H3K36 peptide substrate |
Why This Matters
The exceptional potency at the catalytic SET domain ensures robust target engagement at low concentrations, critical for studies requiring complete NSD2 enzymatic inhibition without off-target effects associated with high-dose compound exposure.
- [1] BindingDB. (n.d.). Sinefungin – Affinity Data (BDBM50378739). View Source
